Clorprenaline

Beschreibung

See also: Clorprenaline Hydrochloride (active moiety of).

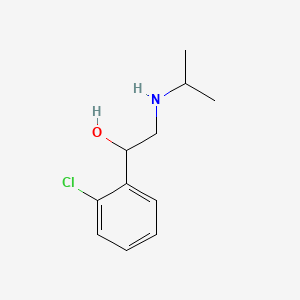

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSBSWKLKKXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |

| Record name | Clorprenaline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048316 | |

| Record name | Clorprenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-25-4 | |

| Record name | Clorprenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorprenaline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorprenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORPRENALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clorprenaline: A Technical Guide to its Function as a β2-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clorprenaline is a phenylethanolamine derivative that has been clinically utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Its therapeutic effects are primarily attributed to its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1][3] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[1]

Mechanism of Action and Signaling Pathway

As a β2-adrenergic receptor agonist, this compound mimics the action of endogenous catecholamines like epinephrine (B1671497) at the β2-AR, a G-protein coupled receptor (GPCR). The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a well-defined downstream signaling cascade.

The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several intracellular target proteins, which ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of airway smooth muscle and bronchodilation.[1]

Signaling Pathway Visualization

Caption: this compound-induced β2-adrenergic receptor signaling cascade.

Quantitative Pharmacological Data

A comprehensive review of scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (EC50), or intrinsic efficacy at the β2-adrenergic receptor. Such data is essential for a complete pharmacological profile. For comparative purposes, the table below presents typical ranges for well-characterized β2-AR agonists.

| Parameter | Description | Typical Values for β2-Agonists |

| Binding Affinity (Ki) | The equilibrium dissociation constant for the ligand-receptor complex. A lower Ki value indicates a higher binding affinity. | Varies widely, from low nanomolar (nM) to micromolar (µM) ranges. |

| Potency (EC50) | The concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. | Typically in the nanomolar (nM) to low micromolar (µM) range. |

| Intrinsic Efficacy (α) | The ability of an agonist to elicit a maximal response from the receptor, relative to a full agonist. | Ranges from 0 (antagonist) to 1 (full agonist). Partial agonists have values between 0 and 1. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β2-adrenergic receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor.

Experimental Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Methodology

-

Membrane Preparation:

-

Homogenize cells or tissues known to express the β2-adrenergic receptor in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) to each well.

-

Add varying concentrations of the unlabeled competitor compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., propranolol).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of the agonist's potency (EC50) and efficacy.

Experimental Workflow Visualization

Caption: Workflow for a cAMP accumulation assay.

Methodology

-

Cell Culture and Seeding:

-

Culture a suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293, CHO cells).

-

Seed the cells into a multi-well plate and allow them to adhere overnight.

-

-

Pre-treatment:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Add varying concentrations of the agonist (this compound) to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (Emax, efficacy).

-

Conclusion

This compound is a β2-adrenergic receptor agonist with established use as a bronchodilator. Its mechanism of action through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway is well-understood. While specific quantitative data on its receptor binding and functional activity are not widely reported, the standardized experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this compound and other novel β2-AR agonists. Such characterization is fundamental for drug discovery and development, enabling the precise determination of a compound's affinity, potency, and efficacy, and facilitating the development of more selective and effective therapeutics for respiratory and other related diseases.

References

Pharmacological Profile of Clorprenaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a sympathomimetic amine classified as a selective β2-adrenergic receptor agonist.[1][2][3][4] Synthetically derived from phenethylamine, it is recognized for its significant bronchodilator properties.[2][3] Primarily, this compound hydrochloride is utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic bronchitis.[2] Its therapeutic effect is achieved through the targeted stimulation of β2-adrenergic receptors located in the smooth muscles of the bronchial passages.[2][5] This document provides a detailed overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, associated signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][5] This interaction initiates a well-defined intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: As a β2-agonist, this compound binds to the β2-adrenergic receptor on the surface of smooth muscle cells, primarily in the bronchi.[2][5] This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein, Gs.

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[2][5]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

Smooth Muscle Relaxation: PKA proceeds to phosphorylate various intracellular target proteins. This cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of bronchial smooth muscle cells.[2] This relaxation causes bronchodilation, which improves airflow to the lungs.[2][5]

Additionally, some evidence suggests that this compound hydrochloride may exhibit anti-inflammatory effects by inhibiting the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells.[2]

Signaling Pathway

The signaling cascade initiated by this compound hydrochloride binding to the β2-adrenergic receptor is depicted below.

Pharmacological Data

| Parameter | Value / Description | Target(s) |

| Target Class | G-Protein Coupled Receptor (GPCR) | β-Adrenergic Receptors |

| Primary Target | β2-Adrenergic Receptor (ADRB2) | ADRB2[1] |

| Mechanism of Action | Agonist | Stimulates adenylyl cyclase, increasing cAMP levels.[2][5] |

| Binding Affinity (Ki) | Data not publicly available | - |

| Functional Potency (EC50) | Data not publicly available | - |

| Physiological Effect | Bronchodilation, Uterine Relaxation | Bronchial Smooth Muscle Cells[2][5] |

Experimental Protocols

The characterization of a β2-adrenergic agonist like this compound hydrochloride typically involves receptor binding assays to determine its affinity for the target and functional assays to measure its potency in eliciting a cellular response.

Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol outlines a general method to determine the binding affinity (Ki) of this compound hydrochloride for the β2-adrenergic receptor.

Objective: To determine the concentration of this compound hydrochloride that inhibits 50% of the specific binding of a known radioligand to the β2-adrenergic receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.

-

Test Compound: this compound hydrochloride, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail (for ³H) or Gamma Counter (for ¹²⁵I).

-

Glass Fiber Filters and a Cell Harvester .

Methodology:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound hydrochloride in assay buffer.

-

Reaction Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + Radioligand.

-

Non-specific Binding: Cell membranes + Radioligand + high concentration of non-labeled antagonist (Propranolol).

-

Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound hydrochloride.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification:

-

For [³H]-DHA, place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.

-

For [¹²⁵I]-CYP, place filters in tubes and count using a gamma counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound hydrochloride.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Potency Assay (cAMP Accumulation)

This protocol describes a general method to determine the functional potency (EC50) of this compound hydrochloride by measuring its ability to stimulate cAMP production.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound hydrochloride stimulation and determine its EC50 value.

Materials:

-

Cell Line: A whole-cell line expressing the human β2-adrenergic receptor (e.g., HEK293, CHO).

-

Test Compound: this compound hydrochloride, serially diluted.

-

Stimulation Buffer: A physiological buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These kits typically include a lysis buffer and detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

-

Plate Reader: A microplate reader compatible with the detection technology (e.g., HTRF-capable).

Methodology:

-

Cell Plating: Seed cells into a 384-well or 96-well plate and culture overnight to allow for adherence.

-

Compound Addition: Remove culture medium and add serial dilutions of this compound hydrochloride (prepared in stimulation buffer with IBMX) to the cells. Include a positive control (e.g., a high concentration of Isoprenaline) and a vehicle control (buffer only).

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP accumulation.

-

Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well as per the manufacturer's instructions. This step lyses the cells and initiates the competitive immunoassay between the endogenously produced cAMP and the labeled cAMP tracer.

-

Final Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the detection reaction to stabilize.

-

Measurement: Read the plate using a compatible microplate reader. For an HTRF assay, this involves reading fluorescence at two different wavelengths.

-

Data Analysis:

-

Convert the raw signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of this compound hydrochloride.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum effect).

-

References

The Role of Clorprenaline in Bronchial Expansion Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline, a potent β2-adrenergic agonist, has historically played a significant role in the pharmacological research of bronchial expansion. As a sympathomimetic amine, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key experimental protocols used to evaluate its efficacy, and presents available data to offer a comprehensive resource for researchers in respiratory drug development. While specific quantitative data for this compound is sparse in readily available literature, this guide contextualizes its function through comparative data with other well-studied β2-agonists and detailed methodologies for its investigation.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

This compound exerts its bronchodilatory effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2][3] This interaction initiates a well-defined intracellular signaling cascade, ultimately leading to muscle relaxation and an increase in airway diameter.

The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1]

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several target proteins within the cell, culminating in a decrease in intracellular calcium ion (Ca2+) concentrations and the dephosphorylation of myosin light chains. This cascade of events disrupts the actin-myosin cross-bridge formation required for muscle contraction, resulting in the relaxation of the bronchial smooth muscle and, consequently, bronchodilation.

Figure 1: this compound's β2-Adrenergic Signaling Pathway.

Data Presentation: Potency and Efficacy in Bronchodilation

While primary literature detailing specific quantitative data such as pD2 (the negative logarithm of the EC50) and intrinsic activity for this compound is limited, its functional profile can be understood in the context of other well-characterized β2-agonists. The following tables provide comparative data for isoprenaline and salbutamol (B1663637), commonly used in similar in vitro studies, to serve as a benchmark for researchers investigating this compound.

Table 1: Comparative Potency of β-Adrenergic Agonists on Guinea Pig Trachea

| Compound | pD2 Value (Mean ± SEM) | Reference Tissue |

| Isoprenaline | 7.60 ± 0.01 | Guinea Pig Trachea |

| Salbutamol | 7.50 ± 0.01 | Guinea Pig Trachea |

| This compound | Data not available | Guinea Pig Trachea |

This table illustrates the potency of isoprenaline and salbutamol in relaxing guinea pig tracheal preparations. A higher pD2 value indicates greater potency.

Table 2: Comparative Efficacy of Bronchodilators

| Compound | Intrinsic Activity (Relative to Isoprenaline) | Reference Tissue |

| Isoprenaline | 1.0 | Guinea Pig Trachea |

| Salbutamol | ~1.0 | Guinea Pig Trachea |

| This compound | Data not available | Guinea Pig Trachea |

Intrinsic activity reflects the maximum effect a drug can produce. Isoprenaline, a full agonist, is often used as the standard with an intrinsic activity of 1.0.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the study of bronchodilators like this compound.

Isolated Organ Bath for Bronchodilator Effect

This ex vivo method assesses the direct effect of a compound on airway smooth muscle contractility.

Objective: To determine the potency (pD2 or EC50) and efficacy (maximal relaxation) of this compound on pre-contracted airway smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

-

Histamine (B1213489) or Carbachol (contractile agents)

-

This compound hydrochloride

-

Isolated organ bath system with isometric force transducers

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring segments (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.

-

Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10^-9 M to 10^-5 M).

-

Record the relaxation response at each concentration until maximal relaxation is achieved.

-

Calculate the percentage of relaxation relative to the pre-induced contraction.

-

Plot the concentration-response curve and determine the pD2 or EC50 value.

Figure 2: Workflow for Isolated Organ Bath Experiment.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing β2-adrenergic receptors (e.g., from transfected cell lines or lung tissue)

-

Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

-

This compound hydrochloride (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the β2-adrenergic receptor.

-

In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of a known β2-adrenergic antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This cell-based assay measures the functional consequence of β2-adrenergic receptor activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the EC50 of this compound for stimulating cAMP production in airway smooth muscle cells.

Materials:

-

Primary human airway smooth muscle cells (HASMCs) or a suitable cell line

-

Cell culture medium

-

This compound hydrochloride

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

Procedure:

-

Culture HASMCs to an appropriate confluency in multi-well plates.

-

Pre-treat the cells with a PDE inhibitor for a specified time to prevent cAMP breakdown.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay-based kit according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.

Conclusion

This compound serves as a valuable tool in the investigation of β2-adrenergic receptor pharmacology and its role in bronchial expansion. Its mechanism of action via the cAMP signaling pathway is a cornerstone of bronchodilator research. While specific quantitative data for this compound remains elusive in modern literature, the detailed experimental protocols provided in this guide offer a robust framework for its characterization and for comparative studies with novel bronchodilator candidates. The use of standardized in vitro and ex vivo models is crucial for generating reproducible and translatable data that can inform the development of next-generation respiratory therapeutics. Further research to quantify the potency, efficacy, and binding affinity of this compound would be beneficial to the scientific community, providing a more complete picture of this historically significant β2-agonist.

References

Clorprenaline: A Technical Guide to its Biological Activities and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clorprenaline, also known as isoprophenamine, is a bronchodilator medication.[4] As a β2-adrenergic receptor agonist, it selectively targets and stimulates β2-adrenergic receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation and other physiological responses. Its primary therapeutic application has been in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

This compound exerts its effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a well-defined signaling pathway.

Receptor Binding and G-Protein Activation

This compound selectively binds to β2-adrenergic receptors located on the surface of various cells, particularly smooth muscle cells in the bronchial passages. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α subunit (Gαs), which in turn binds to and activates the enzyme adenylyl cyclase.

Downstream Signaling Cascade

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50). Such data is crucial for a complete pharmacological profile. For context, typical values for other well-characterized β2-adrenergic agonists are provided below.

Table 1: Receptor Binding Affinity (Ki) of Common β2-Adrenergic Agonists

| Parameter | Value | Receptor | Reference |

| Ki | Data not available | β2-Adrenergic Receptor | - |

| Example: Salmeterol | ~5 nM | Human β2-Adrenergic Receptor | |

| Example: Formoterol | ~23 nM | Human β2-Adrenergic Receptor |

Table 2: Functional Potency (IC50/EC50) of Common β2-Adrenergic Agonists

| Parameter | Value | Assay | Reference |

| IC50/EC50 | Data not available | Adenylyl Cyclase Stimulation / Smooth Muscle Relaxation | - |

| Example: Isoprenaline | EC50 ~1-10 nM | Guinea-pig tracheal relaxation | |

| Example: Salbutamol | EC50 ~5-20 nM | Guinea-pig tracheal relaxation |

Experimental Protocols

The following sections detail the standard experimental methodologies used to determine the pharmacological properties of β2-adrenergic agonists like this compound.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the β2-adrenergic receptor.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177) is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration. The EC50 value is determined from this curve.

References

Clorprenaline: A Technical Guide for Asthma and Respiratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline is a sympathomimetic agent classified as a selective β2-adrenergic receptor agonist.[1][2] Primarily utilized as a bronchodilator, it is effective in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] Marketed in Japan under various brand names including Asnormal and Bronchon, this compound serves as a valuable tool in both clinical settings and respiratory research.[2] Its therapeutic effects stem from its ability to relax the smooth muscles of the bronchial passages, leading to improved airflow.[3][4] This guide provides a detailed overview of this compound's mechanism of action, relevant experimental protocols, and its application in respiratory disease research.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its primary effect through the activation of β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[4] This interaction initiates a well-defined intracellular signaling cascade, culminating in bronchodilation.[3]

The signaling pathway proceeds as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on bronchial smooth muscle cells.[4]

-

G Protein Activation: This binding event activates the associated stimulatory G protein (Gs). The Gαs subunit dissociates, exchanges GDP for GTP, and becomes active.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[3][6]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[3][4][7]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[3][8]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream target proteins. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK), resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4][9]

Beyond bronchodilation, this compound also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells in the airways.[3]

Quantitative Data

Table 1: this compound Hydrochloride Dosage Information

| Administration Route | Typical Adult Dosage | Frequency | Reference |

|---|---|---|---|

| Oral (Tablets/Syrup) | 20 to 40 mg | 3 to 4 times daily | [3] |

| Intravenous | Administered in severe cases under medical supervision | As required for acute exacerbations | [3] |

Note: Pediatric doses are typically lower and adjusted based on body weight.[3]

Table 2: Summary of Clinical Outcomes for Inhaled β2-Agonist Therapy in Adult Asthma Exacerbations

| Outcome Measure | Effect of Combined β2-Agonist + Anticholinergic vs. β2-Agonist Alone | Quality of Evidence | Reference |

|---|---|---|---|

| Hospitalization | Reduced risk of hospitalization | Moderate | [11] |

| Forced Expiratory Volume in 1s (FEV₁) | Significant Improvement (MD 0.25 L) | Low | [11] |

| Peak Expiratory Flow (PEF) | Significant Improvement (MD 36.58 L/min) | Very Low | [11] |

| Return to ED for Additional Care | Reduced Likelihood (RR 0.80) | Moderate | [11] |

| Adverse Events (e.g., tremor) | Increased Likelihood (OR 2.03) | Moderate | [11] |

MD: Mean Difference; RR: Risk Ratio; OR: Odds Ratio. Data from a systematic review of multiple studies.[11]

Experimental Protocols & Workflows

The evaluation of this compound and other β2-agonists involves a range of in vitro and in vivo experimental models. Below are detailed protocols for key assays.

Protocol: Bronchial Smooth Muscle Relaxation Assay

This assay directly measures the ability of a compound to induce relaxation in pre-contracted airway smooth muscle cells, often using a collagen gel matrix.[12]

Methodology:

-

Cell Culture: Commercially obtained human bronchial smooth muscle cells (HBSMCs) are cultured under standard conditions.

-

Gel Preparation: HBSMCs are embedded within a collagen gel solution (e.g., Type I collagen) in 24-well plates and allowed to polymerize.

-

Pre-treatment (Optional): Gels are pre-treated with the test compound (this compound) at various concentrations for a defined period (e.g., 30 minutes).

-

Contraction Induction: A contractile agent, such as histamine or acetylcholine, is added to the wells to induce gel contraction.[12]

-

Data Acquisition: The diameter or area of the collagen gel is measured at regular intervals (e.g., every 10 minutes for 1 hour) using digital imaging software.[12]

-

Analysis: The degree of contraction is calculated relative to vehicle-treated controls. The inhibitory effect of this compound is determined by comparing contraction in its presence versus its absence.

Protocol: Adenylyl Cyclase Activation Assay

This biochemical assay quantifies the ability of a β2-agonist to stimulate adenylyl cyclase activity in cell membranes.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells expressing β2-adrenergic receptors (e.g., human airway epithelial cells or a recombinant cell line).

-

Reaction Setup: In a reaction buffer containing Mg²⁺ and ATP, incubate the membrane preparation with varying concentrations of this compound.[7] Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control.[13]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for the enzymatic conversion of ATP to cAMP.

-

Reaction Termination: Stop the reaction, typically by adding a cold solution of EDTA or by heat inactivation.

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: Plot the concentration of cAMP produced against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol: In Vivo Models of Allergic Asthma

Animal models are crucial for evaluating the efficacy of anti-asthmatic drugs in a complex physiological system. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used example.[14]

Methodology:

-

Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal (i.p.) injections, typically with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and day 14).[14]

-

Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days to induce an asthmatic phenotype (e.g., days 24, 25, and 26).[14]

-

Drug Administration: this compound (or vehicle) is administered to the mice before the final OVA challenge, often via inhalation, oral, or i.p. routes.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[14]

-

Histology: Process lung tissue for histological analysis to assess mucus hypersecretion and inflammatory cell infiltration.

Conclusion

This compound is a potent β2-adrenergic receptor agonist with established efficacy as a bronchodilator.[3] Its mechanism of action, centered on the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, provides a clear rationale for its use in asthma and COPD.[4] The experimental protocols outlined in this guide represent standard methodologies for characterizing the pharmacological profile of this compound and similar compounds. For researchers and drug development professionals, this compound serves as both a therapeutic agent and a valuable pharmacological tool for exploring the complexities of respiratory disease and developing next-generation therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Mechanisms of receptor activation in adenylate cyclase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mitigation of Chlorine Lung Injury by Increasing Cyclic AMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Combined inhaled beta-agonist and anticholinergic agents for emergency management in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advanced models for respiratory disease and drug studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clorprenaline: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline is a sympathomimetic amine utilized primarily as a bronchodilator.[1] As a selective β2-adrenergic receptor agonist, its pharmacological action is centered on the relaxation of bronchial smooth muscle, leading to the alleviation of bronchospasm. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. Detailed experimental protocols for the characterization of this compound are also presented to support further research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol, is a secondary amino compound and a member of the ethanolamine (B43304) and monochlorobenzene classes.[2] Its chemical structure is characterized by a chlorobenzene (B131634) ring substituted with a 1-hydroxy-2-[(propan-2-yl)amino]ethyl group at the second position.[2]

| Identifier | Value |

| IUPAC Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol[2] |

| SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O[2] |

| CAS Number | 3811-25-4 (this compound) |

| 6933-90-0 (this compound Hydrochloride) | |

| PubChem CID | 2810 (this compound) |

| 21784 (this compound Hydrochloride) | |

| Molecular Formula | C11H16ClNO (this compound) |

| C11H17Cl2NO (this compound Hydrochloride) | |

| Synonyms | Isoprophenamine, Chlorprenaline |

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

This compound

| Property | Value |

| Molecular Weight | 213.70 g/mol |

| Monoisotopic Mass | 213.0920418 Da |

| pKa | Data available in IUPAC Digitized pKa Dataset |

| Collision Cross Section | 146.89 Ų ([M+H]+) |

| Kovats Retention Index | Standard non-polar: 1556, 1560, 1564, 1566, 1604Semi-standard non-polar: 1576.6 |

This compound Hydrochloride

| Property | Value |

| Molecular Weight | 250.16 g/mol |

| Melting Point | 162-167 °C |

| Boiling Point | 329.7 °C at 760 mmHg |

| Solubility | Water: Soluble, ≥ 100 mg/mL (399.74 mM) Ethanol: Soluble Chloroform: Soluble Acetone: Slightly soluble Ether: Insoluble DMSO: 1 mg/mL, 100 mg/mL (399.74 mM) PBS (pH 7.2): 10 mg/mL |

| Appearance | White to off-white crystalline solid |

Pharmacological Properties and Mechanism of Action

This compound is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect as a bronchodilator is achieved through the stimulation of these receptors located on the smooth muscle cells of the bronchial passages.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade:

-

G Protein Activation: The agonist-bound receptor activates the stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream target proteins within the smooth muscle cells, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle, leading to bronchodilation.

This primary signaling pathway is illustrated in the diagram below:

Caption: The primary signaling pathway of this compound.

Beyond this classical pathway, β2-adrenergic receptor signaling can be regulated by other proteins, including G protein-coupled receptor kinases (GRKs) and β-arrestins, which can lead to receptor desensitization and internalization, as well as activation of alternative signaling pathways.

Experimental Protocols

This section outlines methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A stability-indicating HPLC method is crucial for the quality control of this compound. The following is a representative protocol based on published methods for the analysis of this compound in pharmaceutical formulations.

Objective: To determine the purity of this compound hydrochloride and quantify it in a sample.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: A mixture of 1.0% triethylamine in water and methanol (e.g., 45:55, v/v), with the pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride reference standard in the mobile phase to prepare a stock solution of a specific concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to achieve a concentration within the range of the standard curve.

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the reference standard. Calculate the purity and concentration of this compound in the sample by comparing the peak areas with the standard curve.

The workflow for this experimental protocol is depicted below:

Caption: A typical workflow for HPLC analysis of this compound.

In Vitro Assay for β2-Adrenergic Receptor Activation

To assess the functional activity of this compound as a β2-adrenergic receptor agonist, an in vitro bioassay measuring the downstream production of cAMP can be employed.

Objective: To determine the potency and efficacy of this compound in activating the β2-adrenergic receptor in a cell-based assay.

Materials and Instrumentation:

-

Human airway smooth muscle (ASM) cells or a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 cells).

-

Cell culture reagents.

-

This compound hydrochloride.

-

A known β2-agonist as a positive control (e.g., isoproterenol).

-

A β-antagonist as a negative control (e.g., propranolol).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Plate reader.

Procedure:

-

Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluence.

-

Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound, the positive control, and the negative control. Treat the cells with the different concentrations of the compounds for a specific incubation period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 (half-maximal effective concentration) to determine the potency of this compound.

The logical relationship of this experimental design is as follows:

Caption: Logical flow for a β2-adrenergic receptor activation assay.

Conclusion

This compound remains a significant compound in the study of β2-adrenergic receptor pharmacology. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action, supplemented with representative experimental protocols. The provided data and methodologies offer a solid foundation for researchers and professionals engaged in the development and analysis of adrenergic drugs. Further research into the nuances of its signaling pathways and the development of advanced analytical methods will continue to enhance our understanding and application of this important bronchodilator.

References

- 1. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clorprenaline: Synonyms, and Alternative Names

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline, a sympathomimetic amine, is recognized for its bronchodilatory effects mediated through the stimulation of β2-adrenergic receptors. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, chemical properties, and mechanism of action. While detailed quantitative pharmacological and pharmacokinetic data are sparse in publicly available literature, this document consolidates the existing knowledge to serve as a foundational resource for research and development professionals. The guide also outlines general experimental protocols relevant to the study of β2-adrenergic agonists, which can be adapted for the further investigation of this compound.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms and trade names, reflecting its history in pharmaceutical research and its availability in specific markets.[1] A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous scientific communication.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| International Nonproprietary Name (INN) | This compound[1] |

| US Adopted Name (USAN) | This compound[1] |

| British Approved Name (BAN) | This compound[1] |

| Chemical Names | 1-(2-chlorophenyl)-2-(isopropylamino)ethanol[2] |

| o-Chloro-alpha-((isopropylamino)methyl)benzyl alcohol | |

| 2-Chloro-β-hydroxy-N-isopropylphenethylamine | |

| Alternative Names | Isoprophenamine |

| Chlorprenaline | |

| Hydrochloride Salt | This compound Hydrochloride |

| CAS Numbers | 3811-25-4 (this compound) |

| 5588-22-7 (this compound Hydrochloride Monohydrate) | |

| 6933-90-0 (this compound Hydrochloride) | |

| Brand Names (Primarily in Japan) | Asnormal, Bazarl, Bronchon, Clopinerin, Conselt, Cosmoline, Fusca, Kalutein, Pentadoll, Restanolon, Troberin |

| Developmental Codes | Compound 20025, L-20025 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 g/mol |

| Appearance | White or off-white crystalline powder |

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound functions as a selective β2-adrenergic receptor agonist. Its therapeutic effect, primarily bronchodilation, is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells.

Upon binding to β2-adrenergic receptors, which are G-protein coupled receptors, this compound initiates the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle. This sequence of events leads to the widening of the airways, facilitating easier breathing.

Additionally, some evidence suggests that this compound may also inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, which would contribute to its anti-asthmatic effects.

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively reported in recent, readily accessible scientific literature. However, based on its classification as a β2-adrenergic agonist, standard pharmacological assays can be employed.

In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain

This ex vivo model is a classical method for assessing the relaxant effects of bronchodilators on airway smooth muscle.

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution. The trachea is then cut into rings, which are subsequently opened and sutured together to form a chain.

-

Experimental Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Procedure: The tracheal chain is allowed to equilibrate under a resting tension. Contraction is then induced using a spasmogen such as histamine or methacholine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation response is typically expressed as a percentage of the maximum possible relaxation. A concentration-response curve is plotted, from which parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) can be determined.

Receptor Binding Affinity: Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

-

Source of Receptors: Membranes from cells or tissues expressing β2-adrenergic receptors are prepared. This can include cell lines engineered to overexpress the receptor or tissues known to have a high density of these receptors, such as lung or heart tissue.

-

Radioligand: A radiolabeled ligand that is known to bind to the β2-adrenergic receptor with high affinity and specificity is used (e.g., [3H]-CGP 12177).

-

Procedure: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The reaction is allowed to reach equilibrium.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can then be determined using the Cheng-Prusoff equation.

Quantification in Biological Matrices: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the quantitative determination of drugs and their metabolites in biological fluids like plasma or urine.

-

Sample Preparation: This typically involves protein precipitation from the plasma sample using an organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation to separate the precipitated proteins. The supernatant, containing the drug, can then be further purified using solid-phase extraction (SPE) if necessary.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound from the column. The exact composition and gradient may need to be optimized.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance is a common method.

-

-

Method Validation: The HPLC method must be validated to ensure its accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), and specificity according to regulatory guidelines.

Quantitative Data

A thorough review of the available scientific literature reveals a significant scarcity of publicly accessible, detailed quantitative data for this compound. While its bronchodilatory activity is qualitatively established, specific values for key pharmacological and pharmacokinetic parameters are not consistently reported in modern literature.

Table 3: Summary of Available Quantitative Data for this compound

| Parameter | Value | Comments |

| EC50 (Bronchodilation) | Not reported in the searched literature. | The potency of this compound relative to other β2-agonists has not been quantitatively defined in the available sources. |

| Receptor Binding Affinity (Ki or IC50) | Not reported in the searched literature. | The specific binding affinity of this compound for the β2-adrenergic receptor has not been quantified in the available sources. |

| Pharmacokinetic Parameters (Cmax, Tmax, Half-life) | Not reported in the searched literature. | Detailed pharmacokinetic profiles in preclinical species or humans are not available in the searched literature. |

The lack of this critical data highlights a significant gap in the understanding of this compound's pharmacological profile and presents an opportunity for further research.

Signaling and Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro assessment of this compound's bronchodilator activity.

Conclusion

This compound is a β2-adrenergic agonist with established bronchodilatory properties, known by various synonyms, most notably Isoprophenamine. Its mechanism of action follows the classical Gs-protein-cAMP-PKA signaling pathway. Despite its long history, there is a conspicuous absence of detailed, publicly available quantitative data regarding its potency, receptor binding affinity, and pharmacokinetic profile. The experimental protocols outlined in this guide, which are standard for the characterization of β2-agonists, can serve as a template for future studies aimed at filling these knowledge gaps. A thorough quantitative investigation is warranted to fully understand the therapeutic potential and safety profile of this compound in comparison to other currently available bronchodilators.

References

In-Depth Technical Guide to the Sympathomimetic Effects of Clorprenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline is a sympathomimetic agent belonging to the class of β2-adrenergic receptor agonists.[1][2][3][4][5] Its primary pharmacological effect is the relaxation of smooth muscle, particularly in the bronchial airways, making it a compound of interest for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the sympathomimetic effects of this compound, detailing its mechanism of action, relevant experimental protocols for its characterization, and its place within the broader landscape of β-adrenergic agonists.

Mechanism of Action: β2-Adrenergic Receptor Activation and Downstream Signaling

This compound exerts its sympathomimetic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events, beginning with the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to bronchodilation.

Beyond its direct bronchodilatory action, this compound may also exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells.

Quantitative Analysis of this compound's Sympathomimetic Effects

A thorough review of the available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) to β2-adrenergic receptors or its functional potency (EC50) in inducing bronchodilation or cAMP accumulation. While the compound is identified as a β2-adrenergic agonist, precise values for these key pharmacological parameters are not publicly available. For comparative purposes, the table below provides a summary of such data for other well-characterized β-adrenergic agonists.

Table 1: Pharmacological Data for Selected β-Adrenergic Agonists (for comparative purposes)

| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50/pD2) | Tissue/Assay |

|---|---|---|---|---|

| Isoprenaline | β1/β2-Adrenergic Receptor | - | pD2: 8.12 | Guinea-pig trachea |

| Salbutamol | β2-Adrenergic Receptor | - | pD2: 7.54 | Guinea-pig trachea |

| Formoterol | β2-Adrenergic Receptor | - | pD2: 10.52 | Guinea-pig trachea |

Note: Data for comparative compounds is sourced from publicly available research. The absence of data for this compound highlights a gap in the published literature.

Experimental Protocols for Characterizing Sympathomimetic Effects

The following protocols are detailed methodologies for key experiments used to characterize the sympathomimetic effects of compounds like this compound.

In Vitro Bronchodilator Effect on Isolated Tracheal Rings

This protocol assesses the direct relaxant effect of a test compound on airway smooth muscle.

Objective: To determine the potency (EC50 or pD2) and efficacy of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Guinea pig tracheas

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Histamine or Carbachol (for inducing contraction)

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize a guinea pig according to approved ethical guidelines.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

-

Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.

-

Once the contraction has stabilized, add this compound cumulatively to the organ bath, allowing the response to each concentration to reach a plateau before adding the next.

-

Record the relaxation at each concentration.

-

Calculate the percentage of relaxation relative to the initial induced contraction.

-

Plot the concentration-response curve and determine the EC50 or pD2 value.

Experimental Workflow for In Vitro Bronchodilator Assay

References

Methodological & Application

Application Notes: Preparation of Clorprenaline Stock Solutions for In Vitro Assays

Introduction

Clorprenaline hydrochloride is a β2-adrenergic receptor (β2-AR) agonist used in research to study bronchial expansion and its underlying signaling pathways, making it relevant for asthma research.[1][2] As a β2-AR agonist, it selectively binds to and activates these receptors, primarily in bronchiolar smooth muscle.[3] This activation initiates a signaling cascade that leads to smooth muscle relaxation.[4] Proper preparation of stock solutions is critical for obtaining accurate, reproducible results in in vitro experiments. These notes provide detailed protocols and data for the preparation and storage of this compound solutions.

Compound Specifications and Solubility

This compound hydrochloride is typically supplied as a white to off-white crystalline solid.[1] Key quantitative data are summarized in the table below.

| Parameter | Data | Source(s) |

| Chemical Name | 2-chloro-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride | |

| Synonyms | This compound HCl, Isoprophenamine | |

| Molecular Formula | C₁₁H₁₆ClNO • HCl | |

| Molecular Weight | 250.16 g/mol | |

| Solubility in DMSO | Up to 100 mg/mL (399.74 mM) | |

| Solubility in Water | ≥ 100 mg/mL (399.74 mM) | |

| Solubility in PBS (pH 7.2) | 10 mg/mL | |

| Storage (Solid) | 4°C, sealed, away from moisture | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols

Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO

This protocol is suitable for most cell-based assays where the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced artifacts.

Materials:

-

This compound hydrochloride powder

-

Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: Determine the mass of this compound HCl required. For 1 mL of a 100 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 250.16 g/mol = 25.02 mg

-

-

Weighing: Carefully weigh out 25.02 mg of this compound HCl powder and place it in a sterile tube.

-

Dissolution: Add 1 mL of high-quality DMSO to the tube. Using hygroscopic (wet) DMSO can significantly impact solubility.

-

Mixing: Cap the tube securely and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent product inactivation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a High-Concentration Stock Solution in Water

This protocol is preferred for assays that are sensitive to DMSO.

Materials:

-

This compound hydrochloride powder

-

Nuclease-free or cell culture-grade water

-

Sterile 0.22 µm syringe filter

-

Sterile syringes and cryovials

-

Calibrated analytical balance

Procedure:

-

Weighing: Weigh the desired amount of this compound HCl powder (e.g., 25.02 mg for 1 mL of 100 mM solution) and place it in a sterile container.

-

Dissolution: Add the corresponding volume of sterile water (e.g., 1 mL).

-

Mixing: Vortex or sonicate until the powder is completely dissolved.

-